41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate
Overview
Description
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate is a complex organic compound with the molecular formula C46H92O16 and a molecular mass of 901.21 . This compound is known for its unique structure, which includes multiple ether linkages and a long hydrocarbon chain. It is commonly referred to in the context of polyethylene glycol (PEG) derivatives, specifically PEG-14 stearate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate typically involves the esterification of octadecanoic acid (stearic acid) with a polyethylene glycol (PEG) derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the ester bond formation. Common reagents include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction conditions. The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted esters .
Scientific Research Applications
41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of lipid-based nanoparticles for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical creams and ointments due to its emulsifying properties.
Industry: Applied in the production of cosmetics and personal care products as a stabilizer and thickening agent
Mechanism of Action
The mechanism of action of 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate involves its ability to interact with lipid bilayers and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid membranes, altering their fluidity and permeability. This property is particularly useful in drug delivery systems, where it facilitates the encapsulation and release of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- Octadecanoic acid, 17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl ester
- Octadecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
- Polyethylene glycol stearate
Uniqueness
What sets 41-Hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate apart from similar compounds is its extensive ether linkage, which provides enhanced solubility and emulsifying properties. This makes it particularly valuable in applications requiring stable emulsions and dispersions .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92O16/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-46(48)62-45-44-61-43-42-60-41-40-59-39-38-58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-47/h47H,2-45H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASDZQPCWGLAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065022 | |
Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
901.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10289-94-8 | |
Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10289-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PEG-14 stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracont-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41-hydroxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxahentetracontyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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